molecular formula C12H17NO2 B1278151 [3-(Morpholinomethyl)phenyl]methanol CAS No. 91271-64-6

[3-(Morpholinomethyl)phenyl]methanol

Cat. No.: B1278151
CAS No.: 91271-64-6
M. Wt: 207.27 g/mol
InChI Key: KFSCOCJCNMSXOK-UHFFFAOYSA-N
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Description

[3-(Morpholinomethyl)phenyl]methanol is a chemical compound belonging to the class of phenylmethanols. It is characterized by the presence of a morpholinomethyl group attached to the phenyl ring, which is further connected to a methanol group. This compound is a white crystalline solid that is soluble in water and organic solvents. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Morpholinomethyl)phenyl]methanol typically involves the reaction of 3-(chloromethyl)phenylmethanol with morpholine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 50-70°C.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The process involves the same reactants and conditions as the laboratory synthesis but is optimized for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where the morpholinomethyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.

Major Products Formed:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

[3-(Morpholinomethyl)phenyl]methanol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which [3-(Morpholinomethyl)phenyl]methanol exerts its effects involves its interaction with specific molecular targets. The morpholinomethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or modulation of receptor activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • [4-(Morpholinomethyl)phenyl]methanol
  • [2-(Morpholinomethyl)phenyl]methanol
  • [3-(Piperidin-1-ylmethyl)phenyl]methanol

Comparison:

  • [3-(Morpholinomethyl)phenyl]methanol is unique due to the position of the morpholinomethyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets.
  • [4-(Morpholinomethyl)phenyl]methanol and [2-(Morpholinomethyl)phenyl]methanol have the morpholinomethyl group at different positions, leading to variations in their chemical and biological properties.
  • [3-(Piperidin-1-ylmethyl)phenyl]methanol has a piperidinyl group instead of a morpholinomethyl group, which can result in different reactivity and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[3-(morpholin-4-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-10-12-3-1-2-11(8-12)9-13-4-6-15-7-5-13/h1-3,8,14H,4-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSCOCJCNMSXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428142
Record name [3-(morpholinomethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91271-64-6
Record name [3-(morpholinomethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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